Cas no 1013757-17-9 (3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine)

3-[4-(2,4-Difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core functionalized with a piperazine sulfonyl group and a methylpyrazole moiety. Its structural complexity and fluorinated benzenesulfonyl component enhance its potential as a versatile intermediate in medicinal chemistry, particularly for targeting kinase inhibition or other biologically relevant pathways. The difluorophenyl group may improve metabolic stability and binding affinity, while the pyrazole substitution offers additional sites for further derivatization. This compound is suited for research applications in drug discovery, where its unique scaffold could contribute to the development of novel therapeutic agents.
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine structure
1013757-17-9 structure
Product Name:3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
CAS No:1013757-17-9
MF:C18H18F2N6O2S
MW:420.436328411102
CID:6103901
PubChem ID:16809554
Update Time:2025-06-07

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
    • 3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
    • 1013757-17-9
    • AKOS024638769
    • 3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
    • F2319-0106
    • ZINC13009348
    • Inchi: 1S/C18H18F2N6O2S/c1-13-6-7-26(23-13)18-5-4-17(21-22-18)24-8-10-25(11-9-24)29(27,28)16-3-2-14(19)12-15(16)20/h2-7,12H,8-11H2,1H3
    • InChI Key: SRPUQLUZAJLCQA-UHFFFAOYSA-N
    • SMILES: C1(N2CCN(S(C3=CC=C(F)C=C3F)(=O)=O)CC2)=NN=C(N2C=CC(C)=N2)C=C1

Computed Properties

  • Exact Mass: 420.11800134g/mol
  • Monoisotopic Mass: 420.11800134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 657
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 92.6Ų

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2319-0106-2μmol
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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$57.0 2023-05-16
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F2319-0106-20μmol
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F2319-0106-1mg
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F2319-0106-2mg
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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F2319-0106-3mg
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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F2319-0106-4mg
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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Life Chemicals
F2319-0106-5mg
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1013757-17-9 90%+
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$69.0 2023-05-16
Life Chemicals
F2319-0106-10mg
3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
1013757-17-9 90%+
10mg
$79.0 2023-05-16

3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Related Literature

Additional information on 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Professional Introduction to Compound with CAS No. 1013757-17-9 and Product Name: 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

The compound with the CAS number 1013757-17-9 and the product name 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential therapeutic applications. The molecular structure of this compound features a combination of sulfonyl, piperazine, pyridazine, and pyrazole moieties, which contribute to its unique chemical properties and biological activities.

Recent research in the domain of medicinal chemistry has highlighted the importance of multifunctional scaffolds in drug design. The presence of both 2,4-difluorobenzenesulfonyl and piperazin-1-yl groups in the molecular framework suggests that this compound may exhibit a broad spectrum of biological activities. Specifically, the sulfonyl group is known to enhance binding affinity and metabolic stability, while the piperazine moiety is often associated with central nervous system (CNS) effects. These features make the compound a promising candidate for further investigation in drug discovery.

One of the most intriguing aspects of this compound is its potential as an intermediate in the synthesis of novel therapeutic agents. The pyridazine and pyrazole rings are well-documented pharmacophores that have been extensively studied for their role in various biological processes. For instance, pyridazines have shown promise in the development of antiviral and anticancer agents, while pyrazoles are frequently employed in the design of anti-inflammatory and antimicrobial compounds. The structural integration of these heterocycles in 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine may confer synergistic effects, enhancing its pharmacological profile.

Current research trends indicate that compounds featuring fluorinated aromatic groups are particularly valuable in medicinal chemistry due to their improved bioavailability and binding affinity. The 2,4-difluorobenzenesulfonyl moiety in this compound is a prime example of such a fluorinated scaffold. Fluorine atoms can modulate electronic properties, leading to enhanced interactions with biological targets. This feature has been leveraged in the development of several FDA-approved drugs, underscoring the significance of fluorine-containing compounds in modern drug design.

The synthesis and characterization of 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine have been subjects of intense study in recent years. Advanced synthetic methodologies have enabled the efficient preparation of complex heterocyclic systems like this one. Techniques such as multi-step organic synthesis, catalytic transformations, and computational modeling have been employed to optimize yield and purity. These advancements have not only facilitated the production of high-quality samples but also provided insights into structural optimization strategies.

In terms of biological activity, preliminary studies suggest that this compound may exhibit notable effects on neurological pathways. The combination of piperazin-1-yl and pyrazole moieties hints at potential interactions with neurotransmitter receptors, such as serotonin or dopamine receptors. Such interactions are crucial for developing treatments for conditions like depression, anxiety, and neurodegenerative disorders. Furthermore, the presence of a methyl group on the pyrazole ring may influence metabolic stability and pharmacokinetic properties, making it an attractive scaffold for further medicinal chemistry exploration.

The role of computational chemistry in understanding molecular interactions cannot be overstated. Molecular docking studies have been instrumental in predicting how 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine might interact with target proteins. These simulations provide valuable insights into binding affinities and mechanism-of-action hypotheses. By leveraging machine learning algorithms and high-performance computing resources, researchers can accelerate the drug discovery process significantly. Such computational approaches are becoming increasingly integral to modern pharmaceutical research.

Future directions for research on this compound include exploring its potential as a lead molecule for new drug candidates. Preclinical studies would be essential to evaluate its safety profile and efficacy in animal models before human trials can be considered. Additionally, investigating analogs derived from this scaffold could provide further insights into structure-activity relationships (SAR). By systematically modifying functional groups or heterocyclic rings, researchers can identify key structural features responsible for biological activity.

The broader implications of this work extend beyond individual compounds to advancements in drug design paradigms. The successful application of multifunctional scaffolds like those found in 3-[4-(2,4-difluorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-y]pyridazine underscores the importance of innovative molecular design strategies. As pharmaceutical research continues to evolve at an unprecedented pace, compounds such as this one will play a pivotal role in shaping future therapeutic interventions.

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